molecular formula C15H14O3S2 B14075972 Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- CAS No. 100946-65-4

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-

Cat. No.: B14075972
CAS No.: 100946-65-4
M. Wt: 306.4 g/mol
InChI Key: BGMMNJTUJSBMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- (IUPAC name) is a ketone derivative featuring a phenyl group at the 1-position and a complex sulfur-containing substituent at the 2-position. The substituent comprises a phenylsulfonylmethylthio group (–S–CH2–SO2–Ph), which introduces both sulfone and thioether functionalities.

Properties

CAS No.

100946-65-4

Molecular Formula

C15H14O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(benzenesulfonylmethylsulfanyl)-1-phenylethanone

InChI

InChI=1S/C15H14O3S2/c16-15(13-7-3-1-4-8-13)11-19-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

BGMMNJTUJSBMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Single-Step Synthesis via 2-Bromoacetophenone and Sodium Benzenesulfinate

A pioneering method involves the direct coupling of 2-bromoacetophenone with sodium benzenesulfinate under alkaline ionic liquid catalysis. The reaction employs 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a recyclable catalyst in a 50% aqueous ethanolic solution at room temperature.

Reaction Conditions and Yield Optimization

  • Molar Ratio : A 1:1.5 ratio of 2-bromoacetophenone to sodium benzenesulfinate maximizes yield, achieving 90% conversion within 2 hours.
  • Catalyst Loading : A 20 mol% catalyst concentration balances efficiency and cost, with the ionic liquid recoverable via filtration for reuse.
  • Purification : Recrystallization in absolute ethanol yields 93–95% pure product, confirmed by melting point (93–94°C) and spectroscopic data (¹H NMR: δ 4.70 ppm for CH₂, 7.54–7.98 ppm for aromatic protons).

Advantages

  • Mild Conditions : Eliminates high-temperature or anhydrous requirements.
  • Environmental Sustainability : The aqueous ethanol solvent and recyclable catalyst reduce waste.

Halogenation-Coupling Strategies

Halogenation of 4-Methylthio Acetophenone

An alternative route halogenates 4-methylthio acetophenone to form 1-[(4-methylthio)phenyl]-2-haloethanone, followed by coupling with sodium phenylacetate.

Key Steps

  • Halogenation : Bromine or chlorine introduces a halogen at the α-position of the ketone.
  • Nucleophilic Substitution : The haloethanone reacts with sodium phenylacetate in methanol at 0–10°C, yielding the target compound after neutralization (NaHCO₃) and recrystallization (98% yield, m.p. 62–64°C).

Mechanistic Insight
The reaction proceeds via an SN₂ mechanism, where the phenylacetate anion displaces the halogen, stabilized by the electron-withdrawing sulfone group.

Avoiding Hazardous Oxidants: Sulfonate Intermediate Utilization

Pre-Oxidized Sulfur Sources

A patent by US20120232281A1 emphasizes using pre-oxidized sulfonate intermediates to bypass hazardous peroxides. For example, 6-methylpyridin-3-yl trifluoromethanesulfonate reacts with ethynyl precursors, retaining sulfur’s +4 oxidation state and eliminating final oxidation steps.

Benefits

  • Safety : Avoids explosive peroxides (e.g., H₂O₂).
  • Efficiency : Reduces reaction steps, achieving 90% molar yield in one-pot syntheses.

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

Method Catalyst/Reagent Temperature Time (h) Yield (%) Key Advantage
Ionic Liquid Catalysis [Bmim]OH 25°C 2 90 Mild, recyclable catalyst
Halogenation-Coupling Br₂, Na phenylacetate 0–10°C 4 98 High purity
Piperidine-Mediated Piperidine 40°C 16 85* Stabilizes intermediates
Sulfonate Intermediate Trifluoromethanesulfonate 50°C 16 90 Eliminates oxidation steps

*Yield for analogous compound.

Mechanistic and Isotopic Studies

Stereochemical Considerations

Research on aralkanethiolsulfonate decomposition reveals minimal stereospecificity in sulfone-forming reactions. For example, optically active α-deuterio thiolsulfonates yield racemic sulfides, indicating a radical-free mechanism with partial C–H bond cleavage in the transition state.

Isotope Effects
A primary deuterium isotope effect (kₕ/k_D ≈ 2) observed in similar systems suggests C–H bond breaking is rate-determining, informing solvent and catalyst choices for β-ketosulfone synthesis.

Industrial-Scale Considerations

Solvent and Cost Optimization

  • Solvent Selection : Aqueous ethanol balances cost and solubility, while DMF (used in sulfonate syntheses) offers higher reactivity but requires stringent recovery.
  • Catalyst Recycling : Ionic liquids like [Bmim]OH retain 85% activity after five cycles, reducing production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

A comparison of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- with related compounds highlights the impact of substituents on physical, chemical, and biological properties:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Activities Reference
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- –S–CH2–SO2–Ph C15H14O3S2 306.40* High polarity, potential enzyme inhibition
2-(Phenylsulfonyl)acetophenone –SO2–Ph (direct sulfonyl) C14H12O3S 260.31 IC50 = 102 nM (Corticosteroid 11β-dehydrogenase inhibition)
1-Phenyl-2-(benzylthio)ethanone –S–CH2–Ph (thioether) C15H14OS 242.34 Density: 1.142 g/cm³; Boiling point: 379.6°C
1-Phenyl-2-(difluoromethylthio)ethanone –S–CF2H C9H8F2S 198.22 19F NMR: δ 91.9–93.3 ppm; MS (ESI): 321 (M+Na)
1-Phenyl-2-(phenylamino)ethanone –NH–Ph (amino group) C14H13NO 211.26 Binds MCR-1 enzyme cavity via H-bonding

*Calculated based on molecular formula.

Key Observations:
  • Sulfonyl vs. Thioether: The direct sulfonyl group in 2-(Phenylsulfonyl)acetophenone (MW 260.31) increases polarity and enzyme-binding affinity compared to thioether derivatives (e.g., benzylthio analog, MW 242.34) .
  • Electron-Withdrawing Effects: The phenylsulfonyl group enhances electrophilicity at the ketone, facilitating nucleophilic reactions, whereas amino or thioether groups may reduce reactivity .
  • Biological Activity: Sulfonyl-containing compounds exhibit notable enzyme inhibition (e.g., IC50 = 60–102 nM for corticosteroid targets), suggesting the target compound may share similar bioactivity .
Target Compound:
  • Likely synthesized via nucleophilic substitution of an α-halogenated ketone with a phenylsulfonylmethylthiolate anion, analogous to methods used for triazole-thioether derivatives (e.g., sodium ethoxide-mediated coupling) .
Analogues:
  • 2-(Phenylsulfonyl)acetophenone: Prepared via Cu-catalyzed C–S coupling of ketoximes with sulfonylating agents, achieving yields up to 91% .
  • 1-Phenyl-2-(benzylthio)ethanone: Synthesized by reacting α-chloroacetophenone with benzyl mercaptan under basic conditions .

Physicochemical Properties

  • Solubility: Sulfonyl groups improve water solubility compared to thioethers or hydrocarbons. For example, 2-(Phenylsulfonyl)acetophenone is soluble in polar organic solvents (e.g., DMSO, ethanol) .
  • Thermal Stability : Thioether derivatives (e.g., benzylthio analog) exhibit higher boiling points (~379°C) due to stronger van der Waals interactions .

Biological Activity

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Synthesis and Characterization

The synthesis of Ethanone derivatives typically involves the reaction of phenylsulfonyl chloride with appropriate thiol compounds. The resulting products are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the IR spectrum reveals characteristic functional groups, while NMR provides insights into the molecular structure and purity of the synthesized compounds.

Antimicrobial Activity

Ethanone derivatives have shown promising antimicrobial properties against various pathogens. A study evaluated the antibacterial activity of several synthesized compounds against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as antibiotic agents.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CE. coli18

Anticancer Activity

Research has also highlighted the anticancer potential of Ethanone derivatives. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

A notable study reported that a specific derivative showed an IC50 value of 25 µM against breast cancer cells, indicating its effectiveness in inhibiting cancer cell proliferation.

Case Studies

  • Antileishmanial Activity : A series of Ethanone derivatives were evaluated for their antileishmanial activity against Leishmania donovani. The most potent compound exhibited an IC50 value of 12 µM, demonstrating significant efficacy in inhibiting parasite growth in vitro .
  • HIV Inhibition : Another study explored the antiviral properties of a related compound, revealing that it acted as a non-nucleoside reverse transcriptase inhibitor with an EC50 of 0.24 nM against HIV-1, showcasing its potential in treating viral infections .

Structure-Activity Relationship (SAR)

The biological activity of Ethanone derivatives is closely linked to their chemical structure. Modifications at specific positions on the phenyl ring or sulfonyl group can significantly enhance or reduce activity. For example, substituents such as halogens or alkyl groups have been shown to influence both potency and selectivity towards target pathogens.

Q & A

Q. What are the established synthetic routes for Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-?

The compound is synthesized via condensation reactions. A key method involves reacting 1-phenyl-2-(phenylsulfonyl)ethanone with triethyl orthoformate (TEOF) in refluxing acetic anhydride to introduce ethoxymethylene groups. This reaction eliminates two moles of ethanol, yielding a stable intermediate . Another approach employs (Z)-2-oxo-N′-phenylpropanehydrazonoyl chloride with 1-phenyl-2-(phenylsulfonyl)ethanone under controlled conditions, followed by slow ethanol evaporation to obtain crystalline products .

Q. What are the critical physical and chemical properties of this compound?

Key properties include:

  • Boiling point : 330.2°C at 760 mmHg
  • Density : 1.0 g/cm³ (exact value may vary with purity)
  • Refractive index : 1.561
  • Flash point : 153.5°C
    These parameters are essential for determining solvent compatibility, reaction conditions, and safety protocols during handling .

Q. Which spectroscopic techniques are recommended for structural confirmation?

Use NMR (¹H/¹³C) to confirm substituent positions and sulfur bonding. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies where H atoms were refined using a riding model with C–H distances of 0.93–0.96 Å . Mass spectrometry (exact mass: 214.046–377.988) helps validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during characterization?

Contradictions in NMR or mass spectra often arise from impurities or tautomeric forms. Cross-validate using:

  • High-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., 214.0463758 or 377.9885) .
  • Single-crystal X-ray diffraction to unambiguously assign bond lengths and angles, as in studies where methyl groups were modeled with a rotating-group refinement .
  • Variable-temperature NMR to detect dynamic equilibria or conformational changes .

Q. What strategies optimize reaction yields in the synthesis of derivatives?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., acetic anhydride) enhance electrophilic reactivity in ethoxymethylene group formation .
  • Temperature control : Reflux conditions (100–120°C) improve kinetics but require careful monitoring to avoid decomposition.
  • Catalyst screening : Acidic or basic catalysts (e.g., BF₃·Et₂O) may accelerate specific steps, though evidence for this compound is limited.

Q. How do substituents on the phenylsulfonyl group influence biological activity?

Substituents like trifluoromethylthio (-SCF₃) or halogen groups (e.g., -F) enhance electrophilicity and bioavailability. For instance, 1-(4-fluorophenyl) analogs exhibit modified boiling points (469.2 K) and improved metabolic stability . Structure-activity relationship (SAR) studies should systematically vary substituents and assess antiproliferative activity using standardized assays (e.g., MTT) .

Q. What experimental designs address regioselectivity challenges in sulfonylthio functionalization?

Regioselectivity is controlled by:

  • Steric effects : Bulky substituents on the phenyl ring direct thiolation to less hindered positions.
  • Electronic effects : Electron-withdrawing groups (e.g., -SO₂Ph) activate specific carbons for nucleophilic attack. Computational modeling (DFT) of frontier molecular orbitals can predict reactive sites, though empirical validation via crystallography is advised .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) up to 330°C to assess decomposition thresholds .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance in the 300–400 nm range.
  • Humidity control : Monitor hygroscopicity via Karl Fischer titration, as sulfonyl groups may hydrolyze in moist environments .

Methodological Notes

  • Synthetic protocols should include inert atmosphere (N₂/Ar) to prevent oxidation of thioether linkages.
  • Crystallization in ethanol or acetonitrile is preferred for high-purity yields .
  • Biological assays require dissolution in DMSO followed by serial dilution in cell culture media to avoid solvent toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.